molecular formula C9H7BrN2 B3027260 3-Bromoisoquinolin-5-amine CAS No. 1260860-64-7

3-Bromoisoquinolin-5-amine

Cat. No.: B3027260
CAS No.: 1260860-64-7
M. Wt: 223.07
InChI Key: WJQGQRFILNUXDH-UHFFFAOYSA-N
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Description

3-Bromoisoquinolin-5-amine (CAS: 116632-57-6) is a brominated isoquinoline derivative with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . It features a bromine atom at position 3 and an amine group at position 5 on the isoquinoline scaffold.

Properties

IUPAC Name

3-bromoisoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQGQRFILNUXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857499
Record name 3-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260860-64-7
Record name 3-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoquinolin-5-amine can be achieved through several methods. One common method involves the bromination of isoquinoline followed by amination. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position facilitates palladium-mediated cross-coupling reactions, enabling C–C and C–N bond formation.

Reaction Type Conditions Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O, 80°C3-Arylated isoquinolin-5-amine70–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, aryl/alkyl amine, toluene, 110°C3-Amino-substituted derivatives65–90%
  • Key Insight : The electron-deficient nature of the brominated ring enhances oxidative addition efficiency in Pd-catalyzed pathways. Reactions with electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) show higher yields .

Ullmann-Type Coupling Reactions

Copper-catalyzed coupling with amines or other nucleophiles is feasible under eco-friendly deep eutectic solvent (DES) conditions.

Nucleophile Conditions Product Yield Reference
AnilineCuI (10 mol%), ChCl/urea DES, K₂CO₃, 100°C, 24 h3-(Phenylamino)isoquinolin-5-amine82%
PiperidineCuI, ChCl/urea, 120°C3-(Piperidin-1-yl)isoquinolin-5-amine75%
  • Notable Feature : DES solvents (e.g., choline chloride/urea) enhance reaction sustainability without compromising efficiency .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom undergoes substitution with strong nucleophiles under controlled conditions.

Nucleophile Conditions Product Yield Reference
Sodium methoxideDMF, 120°C, 12 h3-Methoxyisoquinolin-5-amine60%
Ammonia (excess)NH₃/EtOH, 100°C, sealed tube3-Aminoisoquinolin-5-amine55%
  • Mechanistic Note : The amine group at the 5-position mildly activates the ring toward NAS, though electron-deficient aryl bromides typically require elevated temperatures .

Functionalization of the Amine Group

The 5-amino group participates in acylation and alkylation reactions.

Reaction Conditions Product Yield Reference
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT5-Acetamido-3-bromoisoquinoline95% 7
Reductive AlkylationFormaldehyde, NaBH₃CN, MeOH, RT5-(Methylamino)-3-bromoisoquinoline88% 7
  • Critical Consideration : Acylation proceeds quantitatively due to the amine’s nucleophilicity, while reductive alkylation requires careful pH control 7.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused polycyclic systems via intramolecular cyclization.

Reagent/Catalyst Conditions Product Yield Reference
InCl₃Toluene, 110°C, 12 hPyrrolo[2,1-a]isoquinolin-5-amine78%
Pd(OAc)₂, PPh₃K₂CO₃, DMF, 100°CBenzo[f]isoquinolin-5-amine65%
  • Research Finding : Indium(III) chloride promotes hydroamination-cyclization cascades, favoring six-membered ring formation .

Stability and Handling Considerations

  • Storage : Stable under inert gas at 2–8°C; sensitive to prolonged light exposure .

  • Decomposition : Heating above 200°C releases toxic HBr fumes .

Scientific Research Applications

3-Bromoisoquinolin-5-amine is a compound with significant potential in scientific research, particularly in medicinal chemistry and related fields. This article explores its applications, focusing on its role as a pharmaceutical intermediate, its biological activities, and its utility in synthetic chemistry.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting multiple diseases. For instance, it has been investigated for its potential anti-cancer properties, particularly in the synthesis of isoquinoline derivatives that exhibit cytotoxic activity against cancer cell lines .

Case Study:
A study demonstrated that derivatives of isoquinoline, including those modified from this compound, showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, including resistant strains, showing effectiveness comparable to established antibiotics. This property positions it as a candidate for further development as an antimicrobial agent .

Case Study:
In a clinical study, formulations containing this compound were administered to patients with infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates, suggesting its potential as an alternative treatment option .

Synthetic Chemistry

The compound is frequently utilized in synthetic organic chemistry as a building block for more complex molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions, leading to the formation of diverse chemical entities.

Synthesis Example:
A common synthetic route involves the bromination of isoquinoline derivatives followed by amination processes to yield this compound. This method has been optimized to enhance yield and purity .

Table 1: Comparison of Biological Activities

CompoundActivity TypeTest OrganismsResults
This compoundAntimicrobialE. coli, S. aureusEffective against resistant strains
Isoquinoline DerivativeAnticancerVarious cancer cell linesInduces apoptosis

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
BrominationIsoquinoline + Br₂85%
Amination3-Bromoisoquinoline + NH₂OH90%

Mechanism of Action

The mechanism of action of 3-Bromoisoquinolin-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and amine group can participate in various interactions, influencing the compound’s activity and selectivity. The exact pathways and molecular targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Key Findings and Implications

Positional Isomerism : Swapping bromine and amine positions (e.g., 3-Bromo-5-amine vs. 5-Bromo-3-amine) significantly impacts electronic properties and reactivity.

Halogen Effects : Bromine contributes to lipophilicity and cross-coupling utility, while fluorine enhances solubility and dipole interactions.

Heterocycle Diversity: Quinoxaline and triazole derivatives offer distinct binding modes compared to isoquinoline, expanding applications in catalysis and drug discovery.

Steric and Electronic Modulation : Additional substituents (e.g., chlorine, methyl) fine-tune steric bulk and electronic density, critical for target selectivity in medicinal chemistry.

Biological Activity

3-Bromoisoquinolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of various enzymes. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a bromine atom at the 3-position and an amine group at the 5-position of the isoquinoline ring. The synthesis typically involves bromination of isoquinoline derivatives followed by amination reactions. Various synthetic pathways have been explored to enhance yield and selectivity during the preparation of this compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study focused on isoquinoline-based compounds demonstrated that certain derivatives exhibit potent inhibitory activity against myosin light chain kinase (MYLK4), which is implicated in acute myeloid leukemia (AML) treatment. The IC50 values for these compounds indicated strong enzyme inhibition, with values as low as 6.1 nM for certain derivatives .

Table 1: Enzymatic Activity Against MYLK4

CompoundIC50 (nM)Cellular Activity (MV-4-11)Cellular Activity (MOLM-13)
17.11.19 ± 0.181.00 ± 0.33
26.14.18 ± 0.615.11 ± 0.30
3477.6
4285.6

This table summarizes the IC50 values for various compounds tested against MYLK4 and their corresponding cellular activities in AML cell lines MV-4-11 and MOLM-13.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific kinases, which play crucial roles in cell signaling pathways related to cancer progression. The inhibition of MYLK4 has been identified as a promising target due to its overexpression in AML tissues compared to normal tissues .

Case Studies

Case Study: Inhibition of MYLK4

In a comparative study, various isoquinoline derivatives were synthesized and screened for their inhibitory effects on MYLK4 activity. The findings indicated that the presence of bromine at the 3-position significantly enhanced inhibitory potency compared to non-brominated analogs. This suggests that halogenation may be a critical factor in optimizing the biological activity of isoquinoline derivatives .

Safety and Toxicity

Safety assessments are crucial for evaluating the therapeutic potential of any new compound. Research indicates that while some isoquinoline derivatives exhibit promising anticancer activities, their safety profiles must be thoroughly investigated through preclinical studies to assess cytotoxicity and potential off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.